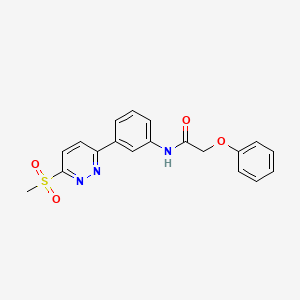

N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-phenoxyacetamide

Description

Properties

IUPAC Name |

N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O4S/c1-27(24,25)19-11-10-17(21-22-19)14-6-5-7-15(12-14)20-18(23)13-26-16-8-3-2-4-9-16/h2-12H,13H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXMSIPGWKXNVIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound, also known as N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2-phenoxyacetamide, is a derivative of pyridazine. Pyridazine derivatives have been shown to interact with a range of biological targets and physiological effects. .

Mode of Action

Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related molecules, focusing on core motifs, substituents, and inferred physicochemical or biological properties.

Structural and Functional Comparison Table

Detailed Analysis of Key Analogs

CB-839 (Glutaminase Inhibitor)

CB-839 shares a pyridazine core with the target compound but incorporates a thiadiazole ring and a trifluoromethoxyphenyl group . CB-839’s thiadiazole ring may contribute to stronger hydrogen bonding with glutaminase, a feature absent in the target. This highlights how heterocyclic diversity influences target selectivity.

Benzothiazole Derivatives (Patent Compounds)

The benzothiazole-based analogs from replace pyridazine with a benzothiazole core, which is electron-deficient and often associated with antimicrobial or anticancer activity . The trifluoromethyl group in these derivatives improves metabolic stability compared to methylsulfonyl, while methoxy substituents may enhance solubility. These compounds exemplify how core heterocycle substitution impacts both physicochemical properties and patentability.

Methylsulfanyl-Substituted Pyridazine Analog

However, the methylsulfanyl group is more susceptible to oxidative metabolism, which could shorten half-life compared to the target’s methylsulfonyl substituent. Its molecular weight (382.4 g/mol) suggests moderate bioavailability, aligning with typical drug-like properties.

Sulfamoyl-Containing Acetanilide Derivatives

and describe compounds with sulfamoyl linkages, which introduce high polarity and water solubility . For instance, 4'-[(6-Methoxy-3-pyridazinyl)sulfamoyl]acetanilide’s sulfamoyl group could improve renal excretion but reduce central nervous system activity. This contrasts with the target’s phenoxyacetamide, which balances lipophilicity and target engagement.

Key Trends and Implications

Core Heterocycles : Pyridazine (target, CB-839) vs. benzothiazole () alters electron distribution and binding pocket compatibility.

Substituent Effects: Methylsulfonyl (target) enhances polarity and metabolic stability vs. methylsulfanyl () or trifluoromethyl (). Phenoxyacetamide (target) may improve selectivity over simpler acetamide derivatives (e.g., ).

Solubility vs. Permeability : Sulfamoyl groups () favor solubility, while lipophilic groups (trifluoromethyl, methylsulfanyl) enhance membrane penetration.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-phenoxyacetamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis involves modular steps: (1) substitution reactions to introduce the methylsulfonyl group on pyridazine (e.g., using sulfonylating agents under controlled pH), (2) coupling reactions to attach the phenyl moiety (e.g., Suzuki-Miyaura cross-coupling with a boronic acid derivative), and (3) amide bond formation between the phenoxyacetic acid and the aniline intermediate.

- Optimization Tips :

- Use microwave-assisted synthesis (e.g., 100–150°C, 30–60 min) to accelerate coupling steps and improve yields .

- For reduction steps (e.g., nitro to amine), iron powder in acidic conditions (HCl/EtOH) offers mild and scalable reduction .

- Employ condensing agents like EDCI or DCC for efficient amide bond formation .

Q. Which analytical techniques are critical for characterizing the compound’s purity and structural integrity?

- Methodological Answer :

- HPLC-MS : Quantify purity and detect impurities using reverse-phase C18 columns with acetonitrile/water gradients.

- NMR Spectroscopy : Confirm structural integrity via H and C NMR, focusing on key signals (e.g., methylsulfonyl group at ~3.3 ppm for H, ~40 ppm for C; aromatic protons at 6.8–8.2 ppm).

- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonds involving the acetamide group) .

- Computational Analysis : Validate topological polar surface area (TPSA) and logP values using tools like Molinspiration, comparing with experimental data (e.g., TPSA ~87.5 Ų) .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in glutaminase inhibition?

- Methodological Answer :

- Enzyme Activity Assays : Measure IC values using recombinant human glutaminase (GLS1) in a phosphate-dependent glutaminase activity assay. Include CB-839 (a structurally related glutaminase inhibitor) as a positive control .

- Cellular Assays : Evaluate metabolic effects in cancer cell lines (e.g., MDA-MB-231) via Seahorse XF Analyzer to monitor oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) under glutamine-depleted conditions.

- Structural Studies : Perform molecular docking simulations (e.g., AutoDock Vina) to identify binding interactions between the methylsulfonyl-pyridazine moiety and GLS1’s allosteric pocket .

Q. What strategies are effective in resolving contradictions in biological activity data across different assay systems?

- Methodological Answer :

- Assay Standardization : Use isogenic cell lines or primary cells to control for genetic variability. For example, compare fibrotic disease models (e.g., autotaxin inhibition in lung fibroblasts ) vs. cancer models (glutaminase inhibition ).

- Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to rule out non-specific interactions.

- Dose-Response Analysis : Perform time-dependent studies to distinguish acute vs. chronic effects (e.g., monitor autotaxin modulation at 24h vs. 72h ).

Q. How can the compound’s pharmacokinetic properties be optimized through structural modifications?

- Methodological Answer :

- Solubility Enhancement : Introduce hydrophilic groups (e.g., hydroxyl or amine) on the phenoxy ring to improve aqueous solubility, guided by calculated logP (current ~2.6) .

- Metabolic Stability : Replace labile methylsulfonyl groups with trifluoromethyl or cyclopropyl sulfone to reduce CYP450-mediated oxidation .

- Permeability : Modify the acetamide linker to a carbamate or urea to enhance blood-brain barrier penetration, as suggested by TPSA adjustments (<90 Ų) .

Data Contradiction Analysis

- Conflict : highlights glutaminase inhibition, while suggests autotaxin modulation.

- Resolution : Conduct target-specific knockdown experiments (e.g., siRNA for GLS1 or autotaxin) to isolate the primary mechanism. Use proteomics (e.g., SILAC) to identify downstream pathways affected in each model.

Key Research Gaps

- Structural-Activity Relationship (SAR) : Limited data on the role of the pyridazine ring’s substitution pattern (e.g., methylsulfonyl vs. methoxy) in target selectivity.

- In Vivo Efficacy : No published pharmacokinetic/pharmacodynamic (PK/PD) studies in animal models of fibrosis or cancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.